3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone
Overview
Description
Preparation Methods
The synthesis of 3’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone typically involves the reaction of ethyl benzoate with 3,4-dimethylphenylpropanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to achieve a high purity level .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
3’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
3’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions .
Comparison with Similar Compounds
3’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone can be compared with other similar compounds, such as:
3’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone: This compound has a similar structure but with different methyl group positions, leading to variations in its chemical properties and reactivity.
3’-Carboethoxy-3-(4-methylphenyl)propiophenone: The presence of a single methyl group in a different position affects its physical and chemical characteristics.
Properties
IUPAC Name |
ethyl 3-[3-(3,4-dimethylphenyl)propanoyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-4-23-20(22)18-7-5-6-17(13-18)19(21)11-10-16-9-8-14(2)15(3)12-16/h5-9,12-13H,4,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHIQJGNDWNAHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644833 | |
Record name | Ethyl 3-[3-(3,4-dimethylphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-02-7 | |
Record name | Ethyl 3-[3-(3,4-dimethylphenyl)-1-oxopropyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898779-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[3-(3,4-dimethylphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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